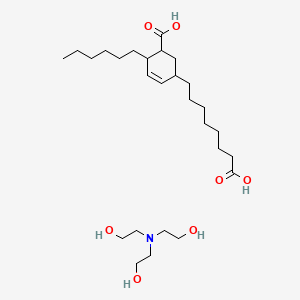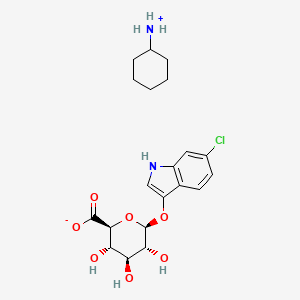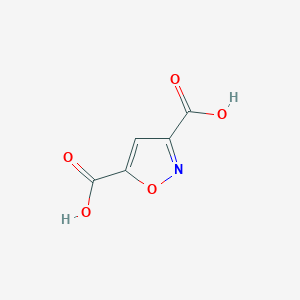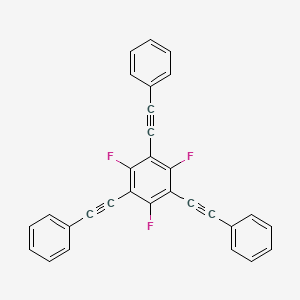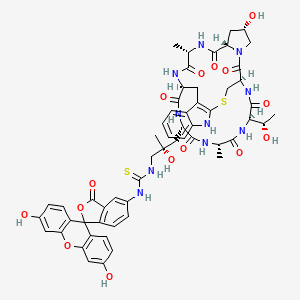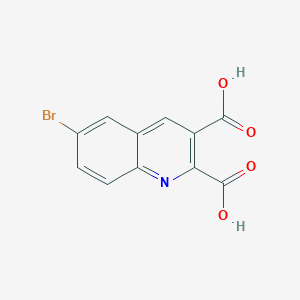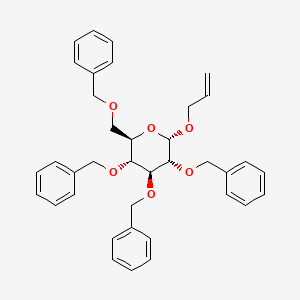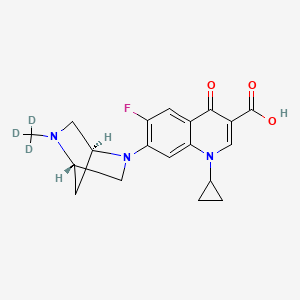
Danofloxacin-D3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
丹氧氟沙星-D3是丹氧氟沙星的一种氘标记衍生物,丹氧氟沙星是一种第三代氟喹诺酮类抗生素。该化合物主要用于科学研究,以研究丹氧氟沙星的药代动力学和药效学。丹氧氟沙星本身以其对革兰氏阴性菌和革兰氏阳性菌、支原体和衣原体属的广谱活性而闻名。 它通过抑制细菌DNA回旋酶发挥其抗菌作用 .
准备方法
合成路线和反应条件
丹氧氟沙星-D3的合成涉及将氘原子掺入丹氧氟沙星分子中。这通常是通过一系列化学反应来实现的,这些反应用氘取代氢原子。 具体的合成路线和反应条件可能会有所不同,但通常涉及在受控条件下使用氘标记试剂和溶剂,以确保选择性地掺入氘 .
工业生产方法
丹氧氟沙星-D3的工业生产遵循与实验室合成相同的原理,但规模更大。该过程涉及使用高纯度氘标记试剂和先进的纯化技术,以确保最终产品符合严格的质量标准。 生产工艺针对效率和成本效益进行了优化,同时保持氘标记的完整性 .
化学反应分析
反应类型
丹氧氟沙星-D3会发生各种化学反应,包括:
还原: 还原反应可用于修饰喹诺酮结构。
取代: 取代反应,特别是亲核取代反应,在修饰喹诺酮环中很常见。
常见试剂和条件
氧化: 游离氯,pH 7.2,20°C.
还原: 常见的还原剂包括硼氢化钠和氢气。
取代: 胺和硫醇等亲核试剂在碱性条件下。
主要产物
这些反应形成的主要产物取决于所用条件和试剂。 例如,游离氯的氧化会导致形成丹氧氟沙星的氯化衍生物 .
科学研究应用
丹氧氟沙星-D3广泛用于科学研究,包括:
药代动力学和药效学: 在各种动物模型中研究丹氧氟沙星的吸收、分布、代谢和排泄.
抗菌研究: 研究丹氧氟沙星对抗不同细菌菌株的功效.
环境研究: 评估环境中丹氧氟沙星残留物及其降解产物的影响.
分析化学: 在质谱法中用作内标,用于定量生物样品中的丹氧氟沙星.
作用机制
丹氧氟沙星-D3与丹氧氟沙星一样,通过抑制细菌DNA回旋酶发挥其抗菌作用,DNA回旋酶是DNA复制和转录所必需的酶。 这种抑制导致细菌DNA过程的破坏,最终导致细菌细胞死亡 . 分子靶点包括DNA回旋酶的A和B亚基,它们对酶的功能至关重要。
相似化合物的比较
类似化合物
环丙沙星: 另一种氟喹诺酮类药物,具有类似的作用机制,但药代动力学特性不同。
恩诺沙星: 主要用于兽医学,结构相似,但谱和效力不同。
左氧氟沙星: 一种更先进的氟喹诺酮类药物,具有更广泛的活性谱。
丹氧氟沙星-D3的独特性
丹氧氟沙星-D3的独特性在于其氘标记,这使得在药代动力学研究中能够精确跟踪和量化。 这使其成为研究环境中不可或缺的工具,在这些环境中,精确测量药物浓度至关重要 .
属性
分子式 |
C19H20FN3O3 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC 名称 |
1-cyclopropyl-6-fluoro-4-oxo-7-[(1S,4S)-5-(trideuteriomethyl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H20FN3O3/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26)/t11-,12-/m0/s1/i1D3 |
InChI 键 |
QMLVECGLEOSESV-DEPZVSDUSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1C[C@@H]2C[C@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F |
规范 SMILES |
CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



